Ethyl 5-formyl-1-methyl-4-nitro-1h-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring substituted with formyl, methyl, nitro, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyrrole derivative followed by formylation and esterification. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-formyl-1-methyl-4-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.
Methyl 5-formyl-1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Similar but with a methyl ester group instead of an ethyl ester.
Ethyl 5-formyl-1-methyl-4-amino-1H-pyrrole-2-carboxylate: Similar but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H10N2O5 |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl 5-formyl-1-methyl-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10N2O5/c1-3-16-9(13)7-4-6(11(14)15)8(5-12)10(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
ZVECQEPJTFGQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1C)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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